VHL Ligand-Linker Conjugates 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VHL Ligand-Linker Conjugates 17: is a chemical compound that incorporates a von Hippel-Lindau (VHL) ligand specialized for the E3 ubiquitin ligase, along with a PROTAC (Proteolysis Targeting Chimera) linker. This compound is utilized in the synthesis of various PROTACs, including the notable ARD-266, which is an exceptionally effective androgen receptor PROTAC degrader .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of VHL Ligand-Linker Conjugates 17 involves several steps, including the strategic recruitment of the VHL ligand and the PROTAC linker. One approach for the preparation of VHL ligands involves the use of non-peptidic, L-hydroxyproline-bearing VHL ligands such as VH032 and its analogs. The key steps include C–H arylation of 4-methylthiazole, amine deprotection, and amidation reactions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and strategic protection-deprotection steps are common in the industrial synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions: VHL Ligand-Linker Conjugates 17 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the alkyne group in the linker.
Click Chemistry: It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Palladium Catalysts: Used in C–H arylation reactions.
Protecting Groups: Such as N-Boc-L-4-hydroxyproline for amine protection.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: VHL Ligand-Linker Conjugates 17 is used in the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system .
Biology: In biological research, these conjugates are used to study protein degradation pathways and the role of E3 ubiquitin ligases in cellular processes .
Medicine: In medical research, this compound is used to develop targeted therapies for diseases such as cancer by promoting the degradation of disease-related proteins .
Industry: In the pharmaceutical industry, these compounds are used in drug discovery and development, particularly in the design of novel therapeutics targeting specific proteins .
Mécanisme D'action
VHL Ligand-Linker Conjugates 17 functions by recruiting the VHL E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound acts as a bridge, bringing the target protein and the E3 ligase into close proximity, facilitating the ubiquitination process .
Comparaison Avec Des Composés Similaires
VH032: A non-peptidic, L-hydroxyproline-bearing VHL ligand.
Uniqueness: VHL Ligand-Linker Conjugates 17 is unique due to its incorporation of a PROTAC linker, which allows it to be used in the synthesis of various PROTACs, enhancing its versatility and effectiveness in targeted protein degradation .
Propriétés
Formule moléculaire |
C37H42N4O7 |
---|---|
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1 |
Clé InChI |
FRIZMJMVXZSQGB-MNHGUUTPSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
SMILES canonique |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.